3-氨基-1-甲基-1,2-二氢吡嗪-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

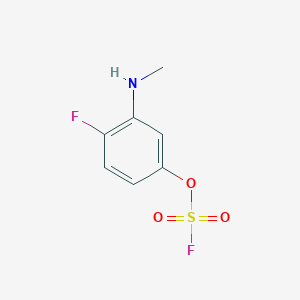

3-Amino-1-methyl-1,2-dihydropyrazin-2-one is a chemical compound that is part of the 1,2-dihydropyrazin-2-one derivatives family. These derivatives are known for their utility in the construction of opioid mimetics, which are compounds that mimic the effects of opioids. The derivatives often contain aminoalkyl groups that contribute to their potency and selectivity as mimetics .

Synthesis Analysis

The synthesis of 1,2-dihydropyrazin-2-one derivatives, including 3-amino-1-methyl-1,2-dihydropyrazin-2-one, involves several steps. One study describes the formation of a related compound through the catalytic hydrogenation of 3,6-bis(benzyloxycarbonylaminomethyl)-5-methyl-1,2-dihydropyrazin-2-one, which inadvertently resulted in a side reaction producing 3-aminomethyl-5,6-dimethyl-1,2-dihydropyrazin-2-one. This process was studied using MS and NMR techniques, and the structure of the by-product was confirmed through the preparation of deuterium-substituted compounds . Another synthesis route involves the reaction of 3-(dimethylamino)-2H-azirines with 2-(trifluoromethyl)-1,3-oxazol-5(2H)-ones, leading to the formation of 5-(dimethylamino)-3,6-dihydropyrazin-2(1H)-ones. The reaction mechanisms proposed include the reaction of CH-acidic heterocycles or a nucleophilic attack on the carbonyl group .

Molecular Structure Analysis

The molecular structure of 3-amino-1-methyl-1,2-dihydropyrazin-2-one and its derivatives can be complex and is often elucidated using spectroscopic methods such as NMR. For instance, the structural characterization of related compounds has been confirmed through NMR studies, which provide detailed information about the molecular framework and the position of substituents on the dihydropyrazin-2-one ring . Additionally, X-ray crystallography has been employed to analyze the structure of similar compounds, revealing features such as intermolecular hydrogen bonds and the formation of dimeric structures with specific geometric forms .

Chemical Reactions Analysis

The chemical reactions involving 3-amino-1-methyl-1,2-dihydropyrazin-2-one derivatives are diverse and can lead to various by-products. For example, the catalytic hydrogenation used in the synthesis of these compounds can result in side reactions, such as immediate deamination, which alters the structure and potentially the activity of the resulting compound . The reactivity of these derivatives can also be influenced by the presence of different functional groups and the conditions under which the reactions are carried out, such as the use of different solvents or catalysts .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-amino-1-methyl-1,2-dihydropyrazin-2-one derivatives are determined by their molecular structure. These properties include solubility, melting point, and reactivity, which are essential for their application in drug design and synthesis. The presence of aminoalkyl groups and other substituents can significantly affect these properties, influencing the compound's stability and its interaction with biological targets . The clean synthesis methods developed for related compounds, such as those based on Kojic acid, highlight the importance of using green chemistry principles to improve the yields and reduce the environmental impact of chemical synthesis .

科学研究应用

抗癌和抗有丝分裂剂

研究探索了[(S)-5-氨基-1,2-二氢-2-甲基-3-苯基吡啶并[3,4-b]吡嗪-7-基]氨基甲酸乙酯的环类似物和衍生物的合成,重点介绍了该化合物作为具有抗癌活性的有效抗有丝分裂剂的作用。研究表明,某些结构修饰会导致生物活性发生显着变化,这表明药物设计中结构和功能之间的微妙平衡 (C. Temple & G. Rener, 1992).

杂环化学

另一个应用领域是杂环化学,其中该化合物被用作构建各种杂环结构的构建模块。例如,它已被用于多米诺方法,通过迈克尔/分子内亲核取代途径合成生物学相关化合物,如 3,4-二氢吡嗪并[1,2-a]吲哚-1(2H)酮,展示了该化合物在促进化学选择性和区域选择性过程中的多功能性 (M. Palomba et al., 2018).

机理研究

研究还深入到机理研究,调查了涉及 3-氨基-1-甲基-1,2-二氢吡嗪-2-酮衍生物的化学性质和反应途径。此类研究提供了对这些化合物及其副产物形成机理的见解,丰富了我们对它们在各种条件下的化学行为的理解 (A. Miyazaki et al., 2005).

新型合成方法

利用 3-氨基-1-甲基-1,2-二氢吡嗪-2-酮的创新合成方法已被开发,以创建具有潜在药理应用的复杂分子。例如,通过 Ugi 反应和微波辅助环化直接获得 2,3-二氢吡嗪并[1,2-a]吲哚-1,4-二酮,证明了该化合物在有效构建类药物分子的实用性 (Sergey Tsirulnikov et al., 2009).

安全和危害

The safety information for 3-Amino-1-methyl-1,2-dihydropyrazin-2-one indicates that it has the following hazard statements: H302, H315, H319, H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

属性

IUPAC Name |

3-amino-1-methylpyrazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-8-3-2-7-4(6)5(8)9/h2-3H,1H3,(H2,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMOXKDYLIMQTSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C(C1=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-methyl-1,2-dihydropyrazin-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Chloro-2,5-dimethoxyphenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B2533113.png)

![N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-N-(4-phenoxyphenyl)adamantane-1-carboxamide](/img/structure/B2533120.png)

![6-Chloro-N-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B2533121.png)

![2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2533128.png)

![N~4~-(2,5-dimethoxyphenyl)-N~6~-(4-methylbenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2533129.png)

![7-benzyl-1,3-dimethyl-2,4-dioxo-N-(tetrahydrofuran-2-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2533131.png)